molecular formula C6H12O2S B174651 Ethyl 2-(ethylthio)acetate CAS No. 17640-29-8

Ethyl 2-(ethylthio)acetate

Cat. No. B174651
CAS No.: 17640-29-8
M. Wt: 148.23 g/mol
InChI Key: NXPMXDWMIGAPCN-UHFFFAOYSA-N
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Patent
US04886835

Procedure details

The procedure is as in Example 29 for the preparation of ethyl (4-methylbenzylthio)acetate, starting with iodoethane (10.5 g), a 2M ethanolic solution of sodium ethylate (37 cc) and ethyl 2-mercaptoacetate (8.1 g) in ethanol (100 cc). Ethyl (ethylthio)acetate (6.9 g) is thereby obtained, and is used in the crude state in the subsequent syntheses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
37 mL
Type
reactant
Reaction Step Four
Quantity
8.1 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C=C[C:5]([CH2:6][S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=CC=1.ICC.CC[O-].[Na+].SCC(OCC)=O>C(O)C>[CH2:6]([S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(CSCC(=O)OCC)C=C1
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
ICC
Step Three
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
37 mL
Type
reactant
Smiles
CC[O-].[Na+]
Step Five
Name
Quantity
8.1 g
Type
reactant
Smiles
SCC(=O)OCC
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)SCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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